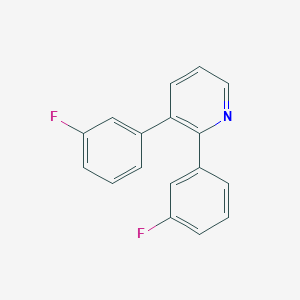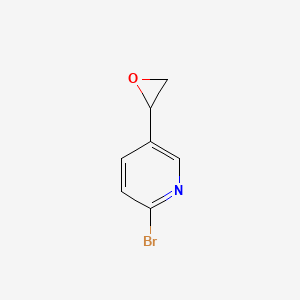
2-Bromo-5-(p-tolyl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(p-tolyl)oxazole is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of a bromine atom and a p-tolyl group (a benzene ring substituted with a methyl group) makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(p-tolyl)oxazole can be achieved through several methods. One common approach involves the cyclization of propargylic alcohols with amides in the presence of gold catalysts. For instance, a gold(III)-catalyzed propargylic substitution reaction followed by gold(I)-catalyzed cyclization can yield the desired oxazole . Another method involves the use of palladium-catalyzed direct arylation of oxazoles with bromoaromatics .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of task-specific phosphine ligands in palladium-catalyzed reactions allows for high regioselectivity and yield . Additionally, the use of ionic liquids as solvents can enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(p-tolyl)oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocycles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts, gold catalysts, and various nucleophiles. Reaction conditions often involve the use of polar or nonpolar solvents, depending on the desired regioselectivity .
Major Products
Major products formed from the reactions of this compound include substituted oxazoles, which can be further functionalized for various applications .
Scientific Research Applications
2-Bromo-5-(p-tolyl)oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Industry: The compound is used in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(p-tolyl)oxazole involves its interaction with various molecular targets and pathways. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The presence of the bromine atom and p-tolyl group can enhance the compound’s ability to interact with specific enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Bromo-5-(p-tolyl)oxazole include:
2-(4-Phenoxyphenyl)oxazole: Known for its applications in nonlinear optics.
2-(Naphthalen-2-yl)oxazole: Used in the development of materials with unique electronic properties.
2-(4’-Bromo-2,2’,6,6’-tetramethyl-[1,1’-biphenyl]-4-yl)oxazole: Investigated for its potential use in pharmaceuticals.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of bioactive molecules and materials with tailored properties .
Properties
Molecular Formula |
C10H8BrNO |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
2-bromo-5-(4-methylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C10H8BrNO/c1-7-2-4-8(5-3-7)9-6-12-10(11)13-9/h2-6H,1H3 |
InChI Key |
OJLNDKGGQDOJAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(O2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


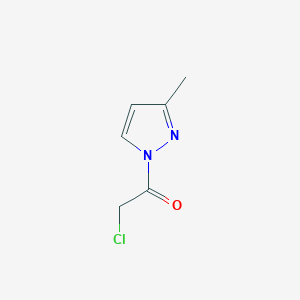

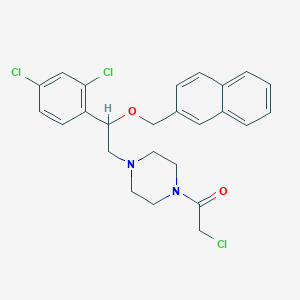
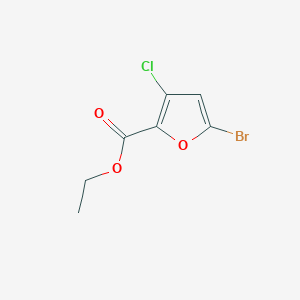
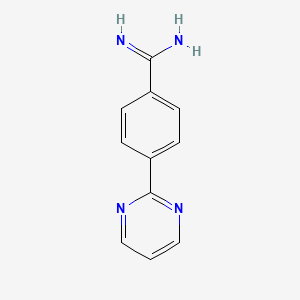


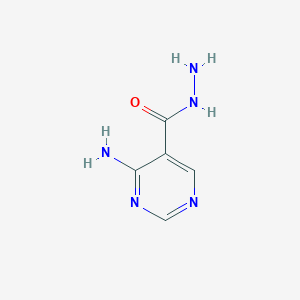

![1-(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)ethan-1-one](/img/structure/B12965230.png)


